molecular formula C21H30Cl2N2O5 B1675256 Loxiglumide CAS No. 107097-80-3

Loxiglumide

Cat. No. B1675256
M. Wt: 461.4 g/mol
InChI Key: QNQZBKQEIFTHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxiglumide is a small-molecule antagonist of the cholecystokinin receptor CCKA . It inhibits pancreatic secretion of digestive enzymes and also blocks CCK-induced gastric secretions and emptying . It has been used in the treatment of pancreatitis .


Molecular Structure Analysis

Loxiglumide has a molecular formula of C21H30Cl2N2O5 and a molecular weight of 461.380 .


Physical And Chemical Properties Analysis

Loxiglumide has a designated molecular formula of C21H30Cl2N2O5 and a molecular weight of 461.380 g/mol .

Scientific Research Applications

Cancer Treatment

Loxiglumide, a cholecystokinin (CCK) antagonist, has been studied for its potential in cancer treatment. Research highlighted its development for indications including cancer, although development for cancer treatments was later discontinued in favor of dexloxiglumide, an enantiomer of loxiglumide (Katschinski, 2002).

Gastrointestinal Disorders

Loxiglumide has been extensively researched for gastrointestinal disorders. It was shown to significantly suppress basal pancreatic protein and amylase outputs in rats, indicating its potential use in treating pancreatitis (Ishizaki et al., 2003). Additionally, loxiglumide inhibited postprandial gallbladder contraction without affecting gastric emptying in humans (Corazziari et al., 2005).

Pancreatic Disorders

Clinical trials have shown that loxiglumide is effective in treating acute, painful attacks of chronic pancreatitis. A multicenter dose–response controlled trial in Japan indicated that loxiglumide, especially at a dosage of 600 mg/day, significantly improved symptoms in patients with chronic pancreatitis (Shiratori et al., 2002).

Biliary Carcinogenesis

A study on Syrian hamsters evaluated the effect of loxiglumide on biliary carcinogenesis. It was found that loxiglumide significantly inhibited carcinogenicity in the gallbladder and extrahepatic bile duct, suggesting its potential role in preventing biliary tract cancers (Ogura et al., 2002).

Eating Disorders

Loxiglumide, by blocking CCK-A receptors, has been shown to stimulate calorie intake and hunger feelings in humans. This suggests its potential application in treating conditions related to suppressed appetite or eating disorders (Beglinger et al., 2001).

Pharmaceutical Development

Research has also been conducted on developing new drug formulations and deliverysystems involving loxiglumide. For instance, studies have explored the enantiomeric resolution of D,L-loxiglumide in pharmaceutical formulations, indicating its ongoing relevance in drug development and analysis (Fanali et al., 2004).

Gastroesophageal Reflux Disease (GERD)

Loxiglumide has been studied in the context of treating GERD, particularly in morbidly obese subjects. It was found to play a role in postprandial lower esophageal sphincter function, potentially offering a new approach to manage reflux symptoms in certain patient populations (Hirsch et al., 2002).

Safety And Hazards

Loxiglumide is harmful if swallowed . It is advised to use personal protective equipment and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057615
Record name Loxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxiglumide

CAS RN

107097-80-3
Record name Loxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107097-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxiglumide
Reactant of Route 2
Reactant of Route 2
Loxiglumide
Reactant of Route 3
Loxiglumide
Reactant of Route 4
Loxiglumide
Reactant of Route 5
Loxiglumide
Reactant of Route 6
Reactant of Route 6
Loxiglumide

Citations

For This Compound
2,750
Citations
C Beglinger, L Degen, D Matzinger… - American Journal …, 2001 - journals.physiology.org
Exogenous cholecystokinin (CCK) induces early satiety when infused into humans. Whether alimentary CCK (CCK-A) receptor blockade stimulates food intake in humans is, however, …
Number of citations: 285 journals.physiology.org
WE Schmidt, W Creutzfeldt… - American Journal …, 1991 - journals.physiology.org
To evaluate the physiological role of cholecystokinin (CCK) in humans, we studied the influence of the specific CCK receptor antagonist loxiglumide (CR 1505) on gallbladder …
Number of citations: 105 journals.physiology.org
C Niederau, T Heintges, L Rovati, G Strohmeyer - Gastroenterology, 1989 - Elsevier
This study evaluates the effects of the specific cholecystokinin receptor antagonist loxiglumide on gallbladder emptying after a meal or after intravenous infusion of caerulein in humans. …
Number of citations: 93 www.sciencedirect.com
C Militello, C Sperti, F Di Prima, S Pedrazzoli… - Pancreas, 1997 - journals.lww.com
… a similar increase in both the loxiglumide and the placebo group. … In conclusion, sure efficacy of loxiglumide in advanced … action, we suggest that loxiglumide be tested for recurrence …
Number of citations: 20 journals.lww.com
…, S Matsuno, Study Group of Loxiglumide in Japan - Pancreas, 2002 - journals.lww.com
… randomized to oral treatment with loxiglumide (300, 600, and … or back pain was 46% in the loxiglumide 300-mg group, 59% … —improved in all three loxiglumide groups, and the serum …
Number of citations: 64 journals.lww.com
T Saito, K Ukai, T Masuda, T Nakagawa… - Arzneimittel …, 1997 - europepmc.org
… , iv loxiglumide showed ptosis in one of 6 mice, but at doses of 3 and 10 mg/kg, iv no change on gross behavior in mice. Loxiglumide … Autonomic nervous system: In vitro, loxiglumide at …
Number of citations: 1 europepmc.org
M Otsuki, M Fujii, T Nakamura, Y Okabayashi… - Digestive diseases and …, 1989 - Springer
… ; loxiglumide) is a newly developed analog of proglumide. We examined the inhibitory effects of loxiglumide on … Loxiglumide inhibited cholecystokinin octapeptide (CCK-8)-stimulated …
Number of citations: 31 link.springer.com
MCW Jebbink, J Jansen, DM Mooy, LC Rovati… - Regulatory peptides, 1991 - Elsevier
… effect of loxiglumide cannot be explained by impaired clearance of CCK during loxiglumide infusion [7]. In the present study, we have investigated the effects of loxiglumide on basal …
Number of citations: 26 www.sciencedirect.com
R Meier, P Hildebrand, M Thumshirn, C Albrecht… - Gastroenterology, 1990 - Elsevier
… the CCK-receptor antagonist loxiglumide were used in this study. Loxiglumide is a potent and … We have recently shown that loxiglumide completely antagonizes the effects of increasing …
Number of citations: 50 www.sciencedirect.com
WE Schmidt, W Creutzfeldt, M Höcker… - European journal of …, 1991 - Wiley Online Library
… of loxiglumide. Oral … loxiglumide at plasma concentrations of 100–250 μg ml ‐1 . Plasma gastrin concentrations in response to the breakfast were elevated 3·2‐fold during loxiglumide …
Number of citations: 48 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.